molecular formula C25H20N4O5 B4898067 2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione

2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione

Cat. No.: B4898067
M. Wt: 456.4 g/mol
InChI Key: WAVAGTKOBQCBON-UHFFFAOYSA-N
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Description

2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be crucial in regulating melanin production and treating related disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione is unique due to the combination of the nitrophenyl-piperazine and isoindole-1,3-dione moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c30-23(27-15-13-26(14-16-27)18-9-11-20(12-10-18)29(33)34)17-5-7-19(8-6-17)28-24(31)21-3-1-2-4-22(21)25(28)32/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVAGTKOBQCBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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